MCF-7 Breast Cancer Cytotoxicity: Benzhydryl Analog IC₅₀ = 1.2 µM Versus Nearest Reported Comparator
The benzhydryl-substituted compound has been reported to exhibit an IC₅₀ of 1.2 ± 0.2 µM against the MCF-7 breast cancer cell line (identified as compound 8g within a quinolinone series) . The closest structurally defined comparator with data in the same cell line is 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one, which showed an IC₅₀ of 5.0 µM against MCF-7 cells . This represents an approximately 4.2-fold improvement in potency for the benzhydryl analog. However, the data are derived from a secondary aggregator source rather than a peer-reviewed primary publication, and the complete series of N-piperazine analogs was not simultaneously evaluated under identical conditions; the comparison therefore relies on cross-study values that may not be directly superimposable.
| Evidence Dimension | Cytotoxicity IC₅₀ against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 ± 0.2 µM (compound 8g designation) |
| Comparator Or Baseline | 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one: IC₅₀ = 5.0 µM (MCF-7) |
| Quantified Difference | ~4.2-fold lower IC₅₀ (greater potency); absolute difference of ~3.8 µM |
| Conditions | MCF-7 human breast adenocarcinoma cell line; sulforhodamine B or MTT assay (specific assay protocol not disclosed by secondary source) |
Why This Matters
When MCF-7 cytotoxicity is the primary screening endpoint, the ~4-fold higher potency of the benzhydryl derivative may reduce the amount of compound required per well (reducing procurement volume) and improve hit-calling sensitivity relative to a less potent analog.
